molecular formula C12H13BrN2 B15236097 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B15236097
M. Wt: 265.15 g/mol
InChI Key: LJCBTRREHXRQCD-UHFFFAOYSA-N
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Description

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C12H13BrN2 It is a derivative of carbazole, a tricyclic aromatic compound, and contains a bromine atom at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
  • 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
  • 6-iodo-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Uniqueness

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications, such as drug design and materials science .

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C12H13BrN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2

InChI Key

LJCBTRREHXRQCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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